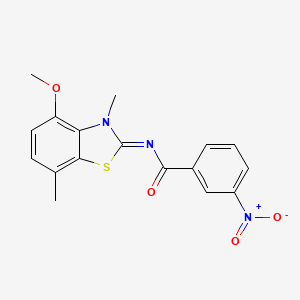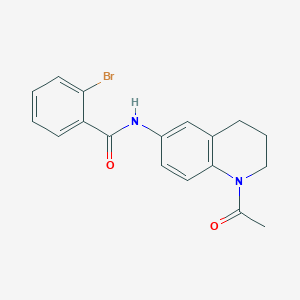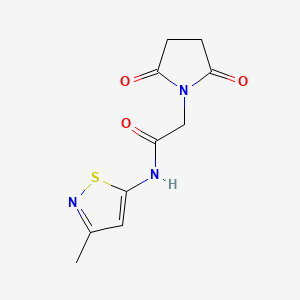
2,4-Dichloro-5-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichloro-5-(2-methoxyethoxy)aniline” is a chemical compound with the empirical formula C9H11Cl2NO2 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The SMILES string of the compound isNC1=C(Cl)C=C(Cl)C(OCCOC)=C1 . This indicates that the compound has an aniline group (NH2) attached to a benzene ring, which also has two chlorine atoms and a methoxyethoxy group attached to it . Physical And Chemical Properties Analysis
The molecular weight of “2,4-Dichloro-5-(2-methoxyethoxy)aniline” is 236.10 . It is a solid substance . More specific physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Inhibition of Src Kinase Activity :
- Boschelli et al. (2001) discovered that analogues of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, which contain a 2,4-dichloro-5-methoxy-substituted aniline, were potent inhibitors of Src kinase activity. These compounds were also effective in inhibiting Src-mediated cell proliferation in cancer research (Boschelli et al., 2001).
Fluorescence Quenching in Boronic Acid Derivatives :
- Studies by Geethanjali et al. (2015) demonstrated that the fluorescence quenching of certain boronic acid derivatives was affected by the presence of aniline. This research contributes to understanding the interactions and mechanisms in fluorescence-based applications (Geethanjali et al., 2015).
Polymer Synthesis and Electrochromic Materials :
- In 2017, Li et al. synthesized novel electrochromic materials using aniline derivatives, demonstrating their potential in creating polymers with specific optical properties, particularly in the near-infrared region (Li et al., 2017).
Electrochemical Studies and Anticorrosive Behavior :
- Dagdag et al. (2019) investigated aromatic epoxy monomers, including aniline derivatives, for their effectiveness as corrosion inhibitors in carbon steel. This research highlights the potential application of these compounds in materials science and engineering (Dagdag et al., 2019).
Water Decontamination and Oxidation Reactions :
- A study by Ahmed et al. (2012) explored the reactivity of aniline-based pharmaceuticals with sulfate radical anion in water decontamination processes, providing insights into advanced oxidation processes for environmental applications (Ahmed et al., 2012).
Synthesis and Characterization of Novel Compounds :
- Research by Ramasamy et al. (2010) describes an efficient method for synthesizing various substituted 4-methoxy-1H-quinolin-2-ones, showcasing the versatility of aniline derivatives in synthetic organic chemistry (Ramasamy et al., 2010).
Mecanismo De Acción
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions of “2,4-Dichloro-5-(2-methoxyethoxy)aniline” would depend on the outcomes of the research it is used in. As it is a unique chemical provided to early discovery researchers , it could potentially be used in the development of new materials, pharmaceuticals, or chemical processes.
Propiedades
IUPAC Name |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJEYSKRYZVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-methoxyethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
amine hydrobromide](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)
![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2841009.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2841010.png)

![N-[1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2841014.png)